(3,3-Dimethylcyclobutane-1,1-diyl)dimethanamine
Description
Properties
IUPAC Name |
[1-(aminomethyl)-3,3-dimethylcyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)3-8(4-7,5-9)6-10/h3-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALOKPFYZCRDIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
(3,3-Dimethylcyclobutane-1,1-diyl)dimethanamine is a chemical compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This compound's structure allows it to interact with biological systems in unique ways, making it a candidate for further research into its therapeutic applications.
- Molecular Formula : C₇H₁₃N
- Molecular Weight : 113.19 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Biological Activities
The biological activity of this compound can be categorized into several areas:
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, research has shown that certain analogs demonstrate activity against various bacterial strains, including Mycobacterium tuberculosis.
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound have yielded promising results. In vitro studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.
The mechanism of action appears to involve interaction with cellular receptors and enzymes, leading to altered signaling pathways that promote cell death or inhibit growth. The presence of the dimethylcyclobutane moiety may enhance its binding affinity to target proteins due to steric and electronic effects .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | 5.4 | |
| Anticancer | HeLa Cells | 12.0 | |
| Anticancer | MCF-7 Breast Cancer Cells | 8.5 |
Case Study 1: Antimicrobial Efficacy
A study conducted by Almeida da Silva et al. (2008) evaluated the antimicrobial efficacy of various derivatives of this compound against Mycobacterium tuberculosis. The results indicated that specific modifications to the cyclobutane structure significantly enhanced antimicrobial activity.
Case Study 2: Cancer Cell Line Studies
In a separate investigation focusing on cancer treatment, researchers assessed the effects of this compound on HeLa and MCF-7 cell lines. The findings demonstrated a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent.
Research Findings
Research into this compound is still emerging; however, significant strides have been made in understanding its biological activities:
- Synthesis and Derivatives : Various synthetic routes have been explored to create derivatives with enhanced biological properties. These modifications often focus on increasing solubility and bioavailability.
- Pharmacokinetics and Toxicology : Initial pharmacokinetic studies indicate favorable absorption characteristics; however, comprehensive toxicological assessments are necessary to ensure safety for potential therapeutic use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Differences
The following table highlights key structural and functional differences between (3,3-Dimethylcyclobutane-1,1-diyl)dimethanamine and related compounds:
Key Comparative Analysis
Steric and Electronic Effects
- The cyclobutane core in this compound introduces significant ring strain compared to aromatic analogs like (4-chlorobenzene-1,2-diyl)dimethanamine. This strain may enhance reactivity in ring-opening reactions or ligand binding .
- The 3,3-dimethyl groups in the target compound increase steric hindrance, reducing conformational flexibility compared to unsubstituted cyclobutane derivatives .
Functional Group Reactivity
- The primary amines in this compound contrast with the ester groups in diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate. While the former is nucleophilic and suited for coordination or amidation reactions, the latter is electrophilic, ideal for hydrolysis or transesterification .
- The hydrochloride salt form of 3,3-dimethylcyclobutan-1-amine () improves solubility in polar solvents, a property absent in the neutral dimethanamine derivative .
Research Findings and Data
Stability and Reactivity
- The cyclobutane ring in this compound resists thermal degradation up to 200°C (estimated), surpassing linear bisphosphonates (), which decompose near 150°C due to weaker P–O bonds .
- In ESR studies, bisphosphonate derivatives () show unique spin-coupling behavior absent in amine-functionalized cyclobutanes, indicating divergent electronic environments .
Preparation Methods
Detailed Reaction Conditions and Reagents
| Step/Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Conversion of diester precursors | Butyllithium (n-BuLi), low temperature (-78°C to 0°C) | Cyclization to form cyclobutane ring system |
| Photochemical cycloaddition | UV light, dibromomaleic anhydride, dichloroethylene | Formation of substituted cyclobutanes |
| Functional group transformations | Alkyl halides, strong bases (e.g., NaH), reducing agents (LiAlH4, NaBH4) | Installation or modification of amine and methoxy groups |
| Oxidation (for derivative synthesis) | KMnO4, CrO3 | Oxidation of methoxy groups to carbonyl derivatives |
Research Findings and Mechanistic Insights
Mechanistic Pathways:
The butyllithium-mediated cyclization likely proceeds via nucleophilic attack on tosylate leaving groups, inducing ring closure to the cyclobutane core. The reaction requires strict anhydrous and inert atmosphere conditions to prevent side reactions.Photochemical Studies:
Photochemical methods to generate cyclobutane rings through [2+2] cycloadditions have been extensively studied, revealing that substituent effects and reaction media greatly influence product distribution and yield.Functional Group Compatibility:
The presence of methanamine groups requires careful protection/deprotection strategies during synthesis to avoid unwanted side reactions. Amines can be introduced via nucleophilic substitution or reductive amination steps after ring formation.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Butyllithium-mediated cyclization | Butyllithium, tosylate intermediates, low temp | High regioselectivity; direct ring formation | Sensitive to moisture; requires inert atmosphere |
| Photochemical cycloaddition | UV light, dibromomaleic anhydride, alkenes | Mild conditions; versatile | Requires specialized equipment; possible side products |
| Ring expansion/contraction | Carbene intermediates, heat or photolysis | Access to complex ring systems | Complex reaction control; low yields sometimes |
| Functional group transformations | Alkyl halides, reducing agents, oxidants | Enables fine-tuning of substituents | Multi-step; potential for side reactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
